molecular formula C7H17NO B11744910 [(Tert-butoxy)methyl]dimethylamine

[(Tert-butoxy)methyl]dimethylamine

Cat. No.: B11744910
M. Wt: 131.22 g/mol
InChI Key: FAIXDGTUDNPLAK-UHFFFAOYSA-N
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Description

[(Tert-butoxy)methyl]dimethylamine, also known as Bredereck’s reagent, is an organic compound with the molecular formula C₉H₂₂N₂O. It is classified as an aminal ester, specifically the tert-butyl alcohol derivative of bis(dimethylamino)methane. This compound is a colorless liquid with an amine odor and is used primarily as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Tert-butoxy)methyl]dimethylamine is synthesized from tetramethylformamidinium chloride by reacting it with tert-butoxide. The tetramethylformamidinium salts are obtained by reacting dimethylformamide with dimethylcarbamoyl chloride .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves maintaining specific temperatures and pressures to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

[(Tert-butoxy)methyl]dimethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Tert-butoxy)methyl]dimethylamine is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for formylation and other reactions.

    Pharmaceuticals: As an intermediate in the synthesis of various drugs.

    Agricultural Chemistry: Used in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of [(Tert-butoxy)methyl]dimethylamine involves its role as a formylating agent. Upon protonation, it releases tert-butyl alcohol and forms tetramethylformamidinium, which can displace active C-H bonds. This leads to the formation of bis(dimethylamino)methyl derivatives, which further react to form enamines and subsequently hydrolyze to produce aldehydes .

Comparison with Similar Compounds

Similar Compounds

  • Bis(dimethylamino)methane
  • Tetramethylformamidinium chloride
  • Dimethylformamide

Uniqueness

[(Tert-butoxy)methyl]dimethylamine is unique due to its ability to act as a formylating agent and its specific reaction pathways involving protonation and enamine formation. Its structure, which includes a tert-butyl group, provides distinct reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

N,N-dimethyl-1-[(2-methylpropan-2-yl)oxy]methanamine

InChI

InChI=1S/C7H17NO/c1-7(2,3)9-6-8(4)5/h6H2,1-5H3

InChI Key

FAIXDGTUDNPLAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCN(C)C

Origin of Product

United States

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